![molecular formula C36H36O17 B3026716 Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] CAS No. 107190-70-5](/img/structure/B3026716.png)
Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is a flavonoid that has been detected in fats and oils . It is isolated from Ginkgo biloba . The molecular formula is C36H36O17 and the molecular weight is 740.66 .
Molecular Structure Analysis
The IUPAC name for Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is [ (2R,3S,4S,5R,6S)-6- [ (3R,4R,5R,6S)-2- [5,7-dihydroxy-2- (4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3- (4-hydroxyphenyl)prop-2-enoate .Scientific Research Applications
Antimicrobial and Antifungal Activities
Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] and its derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, kaempferol derivatives isolated from Platanus occidentalis exhibited potent and selective anti-MRSA (Methicillin-resistant Staphylococcus aureus) activities (Ibrahim et al., 2009). Moreover, a flavonol glycoside derived from Myrica gale, related to kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside], showed varying inhibitory activities against different fungal species (Carlton et al., 1991).
Cancer Treatment Potential
Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] has shown promise in cancer treatment. A study highlighted its role in inducing megakaryocytic differentiation and suppressing leukemogenesis in erythroleukemia cells through the activation of the PKCδ/ERK1/2 signaling pathway, suggesting its potential as a natural compound for erythroleukemia treatment (Yang et al., 2019). Additionally, its isolated form from Schima wallichii Korth. leaves inhibited MCF-7 breast cancer cell proliferation and promoted apoptosis via the caspase signaling cascade, indicating its potential as an anti-cancer therapeutic (Diantini et al., 2012).
Anti-Inflammatory Properties
Kaempferol and its rhamnosides, including kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside], have been studied for their anti-inflammatory properties. For example, a study found that kaempferol and its derivatives displayed varying degrees of anti-inflammatory activity, with some compounds showing potent inhibitory effects on nitric oxide production and NF-κB-mediated luciferase activity (Rho et al., 2011).
Synergistic Effects with Other Compounds
Some kaempferol derivatives have been shown to enhance the effectiveness of other compounds. For instance, kaempferol glycosides from Laurus nobilis, similar to kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside], exhibited synergistic antibacterial activities against MRSA when combined with fluoroquinolones (Liu et al., 2009).
Properties
| 107190-70-5 | |
Molecular Formula |
C36H36O17 |
Molecular Weight |
740.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1 |
InChI Key |
KAJMZANRKFVVKV-NBYOGIOWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
| 107190-70-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B3026638.png)
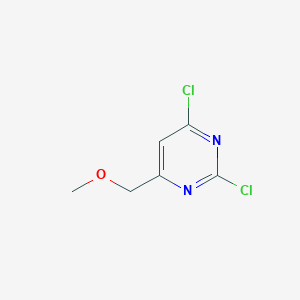
![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)
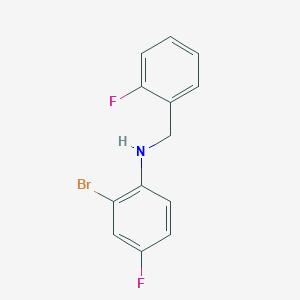
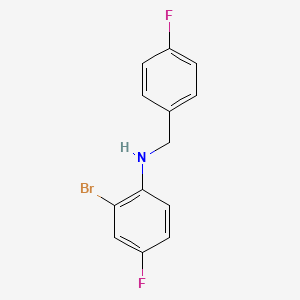
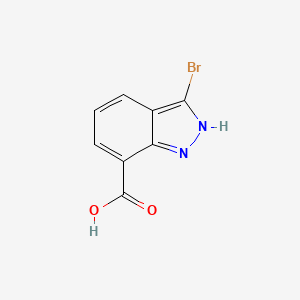



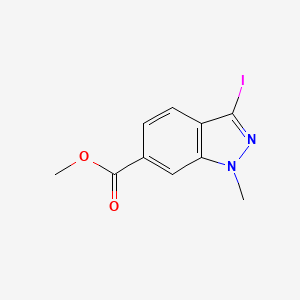
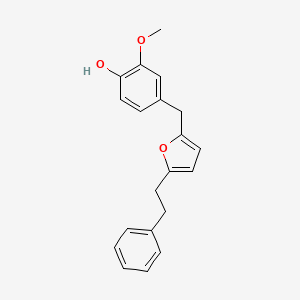
![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)
